ML218
概要
説明
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels, specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes . This compound has shown significant potential in the treatment of neurological disorders due to its ability to penetrate the blood-brain barrier and inhibit the burst activity in subthalamic nucleus neurons .
科学的研究の応用
ML218 has a wide range of scientific research applications:
作用機序
ML218は、T型カルシウムチャネル (Cav3.1、Cav3.2、Cav3.3)を選択的に阻害することにより、その効果を発揮する 。 この阻害は、ニューロンへのカルシウム流入を減らし、それによってニューロンの興奮性とバースト活動を低下させる 。 この化合物は、視床下核ニューロンで強力な効果を示しており、パーキンソン病などの状態における治療上の役割を示唆している 。 分子標的はT型カルシウムチャネルであり、関連する経路はカルシウムシグナル伝達とニューロンの活性に関連している .
類似の化合物:
ミベフラジル: this compoundよりも選択性が低い、別のT型カルシウムチャネル阻害剤.
TTA-A2: 神経学的研究で同様の用途を持つ、選択的なT型カルシウムチャネルブロッカー.
This compoundの独自性: this compoundは、T型カルシウムチャネルに対する高い選択性と、血液脳関門を通過する能力によって際立っている 。 これにより、これらのチャネルの中枢神経系における役割を研究し、神経疾患の潜在的な治療法を開発するための貴重なツールとなる .
生化学分析
Biochemical Properties
ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .
Transport and Distribution
Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.
Subcellular Localization
Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.
準備方法
合成経路と反応条件: ML218の合成は、市販の出発物質から始まる複数のステップを伴う。 重要なステップには、アザビシクロヘキサンコアの形成と、ジクロロベンザミド部分を導入するためのその後の官能化が含まれる 。 反応条件は、一般的にジメチルスルホキシド (DMSO)などの有機溶媒の使用を伴い、高収率と純度を確保するために、温度とpHを正確に制御する必要がある .
工業生産方法: this compoundの工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスは、収率を最大化し、不純物を最小限に抑えるために、反応条件の最適化を伴う。 自動反応器と連続フローシステムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができる .
化学反応の分析
反応の種類: ML218は、ジクロロベンザミド部分などの反応性官能基の存在により、主に置換反応を受ける 。 特定の条件下で酸化反応と還元反応にも参加できる .
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやアルコールなどの求核剤が含まれる。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なる。 たとえば、アミンとの置換反応はアミド誘導体を生成する可能性があり、酸化反応はthis compoundの酸化類似体を生成する可能性がある .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用を持っている:
類似化合物との比較
Mibefradil: Another T-type calcium channel inhibitor but with less selectivity compared to ML218.
TTA-A2: A selective T-type calcium channel blocker with similar applications in neurological research.
Z944: A potent T-type calcium channel inhibitor used in pain management research.
Uniqueness of this compound: this compound stands out due to its high selectivity for T-type calcium channels and its ability to penetrate the blood-brain barrier . This makes it a valuable tool for studying the role of these channels in the central nervous system and for developing potential therapies for neurological disorders .
生物活性
ML218 is a selective inhibitor of T-type calcium channels, primarily targeting the Cav3.2 and Cav3.3 subtypes. It has emerged as a significant compound in neuropharmacology, particularly for its potential therapeutic applications in disorders such as Parkinson's disease (PD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and efficacy in various preclinical models.
T-Type Calcium Channel Inhibition
This compound exhibits potent inhibitory activity against T-type calcium channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3. These values indicate a high level of selectivity and potency, making this compound an effective tool for studying the physiological and pathological roles of T-type calcium channels in the central nervous system (CNS) .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Plasma Protein Binding : this compound demonstrates good free fraction levels in both rat (fu = 9.1%) and human plasma (fu = 3.3%) .
- Clearance Rates : The compound shows high intrinsic clearance in rat liver microsomes (CLint = 115 mL/min/kg) but lower clearance in human liver microsomes (CLint = 12.7 mL/min/kg) .
- Brain Penetration : this compound has a favorable brain/plasma AUC ratio of 7.4, indicating excellent CNS penetration, which is crucial for its potential therapeutic effects in neurological disorders .
Safety Profile
In preclinical evaluations, this compound was found to have minimal adverse effects on ECG parameters and did not produce significant toxicity at the doses tested . This safety profile enhances its viability as a candidate for further development in treating neurological conditions.
Parkinson's Disease Models
This compound's efficacy was evaluated using the haloperidol-induced catalepsy model, a standard test for anti-Parkinsonian activity:
- Dose-Dependent Effects : this compound demonstrated a dose-dependent reversal of cataleptic behavior induced by haloperidol (0.75 mg/kg). The efficacy was comparable to that of A2A antagonists, which are clinically validated targets for PD treatment .
- Electrophysiological Impact : Studies indicated that this compound effectively inhibited T-type calcium currents and reduced low-threshold spikes in subthalamic nucleus neurons, suggesting its potential to modulate basal ganglia circuitry involved in PD .
Cancer Cell Proliferation Inhibition
Recent studies have also explored this compound's effects on oral cancer cells:
- Comparative Efficacy : this compound hydrochloride was found to be more effective than capsaicin in reducing bacterial antigen-induced proliferation of Cal 27 oral cancer cells .
- Mechanism of Action : The compound modulated apoptosis pathways and influenced gene expression related to cell proliferation, showcasing its potential as an anticancer agent .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 (Cav3.2) | 310 nM |
IC50 (Cav3.3) | 270 nM |
Plasma Protein Binding (Rat) | 9.1% |
Plasma Protein Binding (Human) | 3.3% |
Intrinsic Clearance (Rat) | 115 mL/min/kg |
Intrinsic Clearance (Human) | 12.7 mL/min/kg |
Brain/Plasma AUC Ratio | 7.4 |
Case Studies
-
Parkinson's Disease Efficacy :
- Study demonstrated reversal of haloperidol-induced catalepsy.
- Electrophysiological studies confirmed inhibition of T-type calcium currents.
-
Oral Cancer Cell Proliferation :
- This compound hydrochloride showed superior efficacy over capsaicin.
- Induction of apoptosis and modulation of proliferation factors were observed.
特性
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIGYLGKSBYBC-ALOPSCKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346233-68-8 | |
Record name | 1346233-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。